Cas no 10268-76-5 (Propanamide, N,N'-1,2-phenylenebis-)
10268-76-5 structure
Product Name:Propanamide, N,N'-1,2-phenylenebis-
CAS No:10268-76-5
MF:C12H16N2O2
MW:220.267642974854
CID:97553
PubChem ID:694922
Update Time:2025-04-18
Propanamide, N,N'-1,2-phenylenebis- Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, N,N'-1,2-phenylenebis-
- N-[2-(propanoylamino)phenyl]propanamide
- SCHEMBL8619629
- 1,2-dipropionylaminobenzene
- Oprea1_590827
- SR-01000248140
- Cambridge id 6986403
- DTXSID10351257
- AKOS002377498
- HWGNLPYYGYTREU-UHFFFAOYSA-N
- N,N'-benzene-1,2-diyldipropanamide
- SR-01000248140-1
- 1,2-di-propionylaminobenzene
- 10268-76-5
- Oprea1_733540
- N,N'-1,2-phenylenedipropanamide
-
- Inchi: 1S/C12H16N2O2/c1-3-11(15)13-9-7-5-6-8-10(9)14-12(16)4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
- InChI Key: HWGNLPYYGYTREU-UHFFFAOYSA-N
- SMILES: O=C(CC)NC1C=CC=CC=1NC(CC)=O
Computed Properties
- Exact Mass: 220.12128
- Monoisotopic Mass: 220.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.2
- LogP: 3.68260
Propanamide, N,N'-1,2-phenylenebis- Related Literature
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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